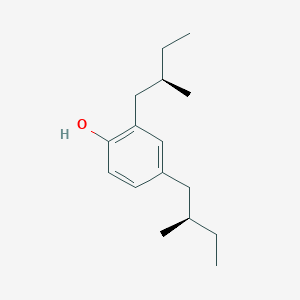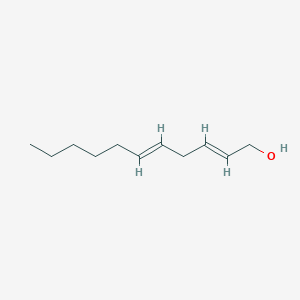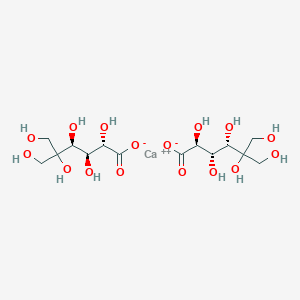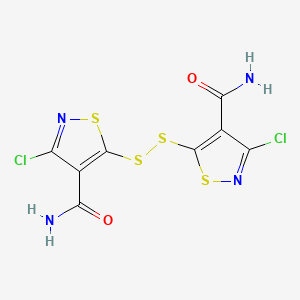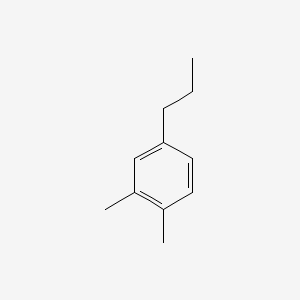
1,2-Dimethyl-4-propylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dimethyl-4-propylbenzene is an organic compound with the molecular formula C₁₁H₁₆. It is a derivative of benzene, characterized by the presence of two methyl groups and one propyl group attached to the benzene ring.
准备方法
Synthetic Routes and Reaction Conditions: 1,2-Dimethyl-4-propylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the Friedel-Crafts alkylation of benzene with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
Step 1: Formation of the electrophile (propyl cation) by reacting propyl chloride with aluminum chloride.
Step 2: The electrophile attacks the benzene ring, forming a sigma complex.
Step 3: Deprotonation of the sigma complex to restore aromaticity, yielding 1-propylbenzene.
Industrial Production Methods: Industrial production of this compound typically involves similar Friedel-Crafts alkylation processes, optimized for large-scale synthesis. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize yield and purity .
化学反应分析
Types of Reactions: 1,2-Dimethyl-4-propylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alkanes using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Corresponding alkanes.
Substitution: Nitro, sulfonic, or halogenated derivatives.
科学研究应用
1,2-Dimethyl-4-propylbenzene has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of electrophilic aromatic substitution reactions.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a reference compound in pharmacological studies.
作用机制
The mechanism of action of 1,2-dimethyl-4-propylbenzene in chemical reactions involves the formation of reactive intermediates, such as carbocations, during electrophilic aromatic substitution. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used. For example, in nitration reactions, the nitronium ion (NO₂⁺) acts as the electrophile, attacking the benzene ring to form a sigma complex, which then undergoes deprotonation to yield the nitro derivative .
相似化合物的比较
1,2-Dimethylbenzene (o-xylene): Similar structure but lacks the propyl group.
1,4-Dimethyl-2-propylbenzene: Similar structure but with different positions of the methyl and propyl groups.
1,2,4-Trimethylbenzene: Similar structure but with an additional methyl group instead of the propyl group.
Uniqueness: 1,2-Dimethyl-4-propylbenzene is unique due to the specific arrangement of its substituents, which influences its chemical reactivity and physical properties. The presence of both methyl and propyl groups on the benzene ring provides distinct steric and electronic effects, making it a valuable compound for studying structure-activity relationships in aromatic compounds .
属性
CAS 编号 |
61827-85-8 |
|---|---|
分子式 |
C11H16 |
分子量 |
148.24 g/mol |
IUPAC 名称 |
1,2-dimethyl-4-propylbenzene |
InChI |
InChI=1S/C11H16/c1-4-5-11-7-6-9(2)10(3)8-11/h6-8H,4-5H2,1-3H3 |
InChI 键 |
FZJVYOOQGFZCSY-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC(=C(C=C1)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


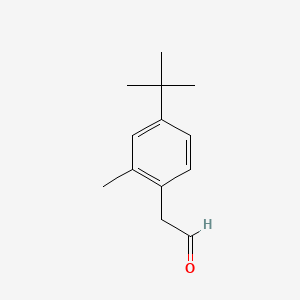
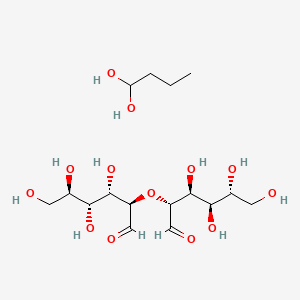
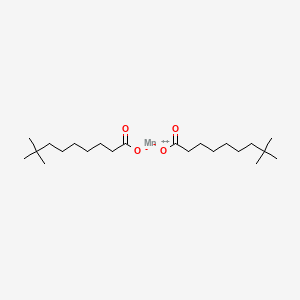
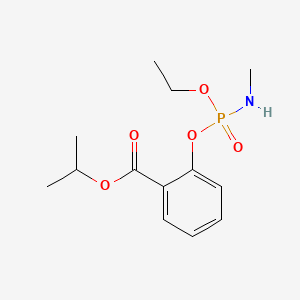
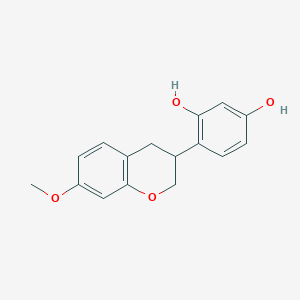

![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2R)-7-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]heptanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12646820.png)
